molecular formula C21H28N2O5 B196071 甲氧氯普胺 CAS No. 138-56-7

甲氧氯普胺

货号 B196071
CAS 编号: 138-56-7
分子量: 388.5 g/mol
InChI 键: FEZBIKUBAYAZIU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trimethobenzamide is an antiemetic used to prevent nausea and vomiting. It is often used after surgery or to treat nausea caused by gastroenteritis . It is available in oral and injectable formulations .


Synthesis Analysis

The synthesis of Trimethobenzamide involves the alkylation of the sodium salt of p-hydroxybenzaldehyde with 2-dimethylaminoethyl chloride to afford the ether. This is followed by reductive amination of the aldehyde in the presence of ammonia to give the diamine. Acylation of that product with 3,4,5-trimethoxybenzoyl chloride affords Trimethobenzamide .


Molecular Structure Analysis

Trimethobenzamide is chemically known as N-[ρ-[2-(dimethylamino)ethoxy]benzyl]-3,4,5-trimethoxybenzamide monohydrochloride. It has a molecular weight of 424.92 .


Chemical Reactions Analysis

Trimethobenzamide is the amide obtained by formal condensation of 3,4,5-trihydroxybenzoic acid with 4-[2-(N,N-dimethylamino)ethoxy]benzylamine .


Physical And Chemical Properties Analysis

Trimethobenzamide has a molecular formula of C21H28N2O5 and a molar mass of 388.464 g·mol−1 .

科学研究应用

止吐治疗

甲氧氯普胺主要用作止吐药来治疗恶心和呕吐。它通常被开具给患有胃肠炎或药物引起恶心等疾病的患者。 作为多巴胺 D2 受体拮抗剂,它通过影响延髓中的化学感受器触发区来抑制这些症状 .

分析化学

在分析化学领域,已开发出一种稳定性指示型高效液相色谱 (HPLC) 方法来检测甲氧氯普胺。 该方法允许在降解产物存在的情况下对药物进行精确定量,这对于确保药物的质量和安全性至关重要 .

药物生产

甲氧氯普胺参与了开发用于大规模生产的新型环保方法。 研究重点是创建能够扩展到工业生产的有效合成途径,同时将环境影响降到最低 .

神经毒理学

作为一种多巴胺能受体阻滞剂,甲氧氯普胺对神经系统的影响在神经毒理学中备受关注。 它对多巴胺受体的影响使其成为理解药物相互作用和中枢神经系统相关副作用的研究对象 .

药物稳定性研究

甲氧氯普胺在不同的条件下进行各种强迫降解研究,以了解其稳定性。 这些研究有助于确定药物分子的固有稳定性,确定推荐的储存条件,并确保药物随时间的有效性 .

生物降解聚合物合成

虽然不是直接应用,但甲氧氯普胺的合成涉及化学化合物和方法,这些化合物和方法也用于生产聚乳酸等生物降解聚合物。 该领域的研究旨在改进此类聚合物的合成方法,这些聚合物具有重大的环境效益 .

安全和危害

Trimethobenzamide may produce drowsiness, and patients are advised not to operate motor vehicles or other dangerous machinery until their individual responses have been determined. Concomitant use of alcohol with Trimethobenzamide may result in an adverse drug interaction . It is also recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

属性

IUPAC Name

N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5/c1-23(2)10-11-28-17-8-6-15(7-9-17)14-22-21(24)16-12-18(25-3)20(27-5)19(13-16)26-4/h6-9,12-13H,10-11,14H2,1-5H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZBIKUBAYAZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

554-92-7 (mono-hydrochloride)
Record name Trimethobenzamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8023711
Record name Trimethobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trimethobenzamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014800
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

WHITE CRYSTALLINE POWDER; SLIGHT PHENOLIC ODOR; SOL IN WARM ALC; INSOL IN ETHER & BENZENE /HYDROCHLORIDE/, PKA: 8.27; FREELY SOL IN ETHANOL & CHLOROFORM; INSOL IN PETROLEUM ETHER /HYDROCHLORIDE/, 3.98e-02 g/L
Record name Trimethobenzamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00662
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TRIMETHOBENZAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3198
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trimethobenzamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014800
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The mechanism of action of trimethobenzamide as determined in animals is obscure, but may involve the chemoreceptor trigger zone (CTZ), an area in the medulla oblongata through which emetic impulses are conveyed to the vomiting center; direct impulses to the vomiting center apparently are not similarly inhibited., DRUG...SHOWN TO INHIBIT STIMULI @ CHEMORECEPTOR TRIGGER ZONE IN ANIMALS... /HYDROCHLORIDE SALT/
Record name Trimethobenzamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00662
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TRIMETHOBENZAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3198
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS RN

138-56-7
Record name Trimethobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethobenzamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethobenzamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00662
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trimethobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.848
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMETHOBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2X096QY97
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIMETHOBENZAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3198
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trimethobenzamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014800
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

188.7 °C
Record name Trimethobenzamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00662
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trimethobenzamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014800
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethobenzamide
Reactant of Route 2
Reactant of Route 2
Trimethobenzamide
Reactant of Route 3
Reactant of Route 3
Trimethobenzamide
Reactant of Route 4
Reactant of Route 4
Trimethobenzamide
Reactant of Route 5
Reactant of Route 5
Trimethobenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Trimethobenzamide

Q & A

Q1: What is the molecular formula and weight of trimethobenzamide hydrochloride?

A1: The molecular formula of trimethobenzamide hydrochloride is C13H20NO5 • HCl, and its molecular weight is 301.79 g/mol. (Derived from Pubchem CID: 5571)

Q2: Are there any studies regarding the stability of trimethobenzamide under various conditions?

A2: Yes, a stability-indicating RP-HPLC method was developed and validated to assess the stability of trimethobenzamide under various stress conditions. [] This method met ICH guidelines and demonstrated the drug's susceptibility to degradation in basic and oxidative conditions, highlighting the need for proper storage and handling. []

Q3: Does trimethobenzamide exhibit any catalytic properties?

A3: Trimethobenzamide is primarily recognized for its antiemetic properties and is not known to possess significant catalytic properties relevant to chemical reactions.

Q4: Are there any computational models available for predicting the activity of trimethobenzamide or related compounds?

A4: While specific computational models for trimethobenzamide were not found within the provided research papers, the development of a stability-indicating RP-UPLC method highlights the use of analytical techniques for characterizing and quantifying the compound and its impurities. [] Such data can be valuable for building computational models to understand its behavior.

Q5: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of trimethobenzamide?

A5: One study reports an improved process for preparing trimethobenzamide hydrochloride that minimizes impurities, contributing to a final product that meets regulatory specifications. [] Another study describes the use of a reverse osmosis membrane incorporating trimethobenzamide, highlighting its potential application in drug delivery systems. [] These findings suggest ongoing efforts to optimize the formulation and delivery of this drug.

Q6: Are there specific safety regulations related to the handling and disposal of trimethobenzamide?

A6: While specific SHE regulations are not discussed within these research papers, the emphasis on developing a robust analytical method for trimethobenzamide with a proven mass balance underlines the importance of controlling its presence in pharmaceutical preparations and potentially in the environment. [] Adherence to standard pharmaceutical industry safety protocols and environmental regulations for handling and disposal of pharmaceuticals is crucial.

Q7: How does the administration route of trimethobenzamide affect its efficacy in controlling postoperative nausea and vomiting?

A7: One study explored the efficacy of intravenous trimethobenzamide in preventing postoperative nausea and vomiting in surgical patients. [] While not directly comparing different routes of administration, the study highlighted the importance of effective antiemetic agents in managing these complications and suggested that intravenous trimethobenzamide could be a valuable option. [] Further research comparing different routes of administration is needed to draw definitive conclusions.

Q8: What animal models have been used to study the effects of trimethobenzamide?

A8: Various animal models have been employed to investigate the effects of trimethobenzamide. One study used rats to explore the drug's potential teratogenic effects, finding dose-dependent developmental retardation in bone and cartilage tissues. [] Another study investigated the influence of trimethobenzamide on vestibular compensation in cats following unilateral labyrinthectomy, suggesting that it may improve recovery. [, ] Additionally, a study used a rat model of hippocampal sclerosis to examine the combined effects of trimethobenzamide and theophylline, finding no significant impact on neuronal damage. [] These studies demonstrate the utility of animal models in understanding the drug's various effects.

Q9: What are the potential long-term effects of trimethobenzamide use?

A9: One study investigated the long-term effects of in utero exposure to trimethobenzamide in rats. [] The offspring of mothers exposed to trimethobenzamide exhibited growth retardation, neurological damage affecting the brain and intestines, and signs of hepatic damage. [] This highlights the importance of carefully considering the risks and benefits of using trimethobenzamide during pregnancy.

Q10: Have there been any attempts to develop targeted delivery systems for trimethobenzamide?

A10: While specific targeted delivery systems for trimethobenzamide were not discussed in the provided research papers, the incorporation of the drug into a reverse osmosis membrane suggests ongoing efforts to explore its potential in drug delivery applications. []

Q11: Are there any known biomarkers for predicting the efficacy of trimethobenzamide or monitoring treatment response?

A11: The provided research articles do not discuss specific biomarkers for predicting trimethobenzamide efficacy or monitoring treatment response. Further research is needed to explore potential biomarkers for personalized medicine approaches.

Q12: What analytical techniques have been used to characterize and quantify trimethobenzamide?

A12: Several analytical techniques have been employed to study trimethobenzamide. One study describes the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for quantifying trimethobenzamide in various samples. [] Another study presents an ion-pair column chromatographic method combined with UV spectrophotometry for assaying trimethobenzamide hydrochloride in capsules and injections. [] Additionally, capillary gas chromatography was used to determine trazodone levels in biological samples, with trimethobenzamide serving as an internal standard. [] These examples illustrate the diversity of analytical techniques used to characterize and quantify this drug in various matrices.

Q13: What is known about the dissolution rate and solubility of trimethobenzamide in various media?

A13: While these research papers did not focus on the dissolution and solubility characteristics of trimethobenzamide, these parameters are crucial for understanding its bioavailability and overall efficacy. Further research focusing on these aspects is necessary to optimize its formulation and delivery.

Q14: What validation parameters were considered when developing the analytical methods for trimethobenzamide?

A14: The development and validation of a stability-indicating RP-UPLC method for trimethobenzamide, adhering to ICH guidelines, highlights the importance of analytical method validation in pharmaceutical analysis. [] Key parameters considered during validation typically include accuracy, precision, specificity, linearity, range, robustness, and detection/quantitation limits. This ensures the reliability and reproducibility of the analytical data generated for quality control and regulatory purposes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。